1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride
Description
This compound is a boronic ester-functionalized piperazine derivative, characterized by a benzyl group substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The piperazine core is protonated as a dihydrochloride salt, enhancing its solubility for applications in medicinal chemistry and cross-coupling reactions . Its synthesis likely involves palladium-catalyzed Suzuki-Miyaura coupling, a method widely used for boron-containing intermediates (as seen in analogous compounds) . The boronic ester group enables participation in bioconjugation and catalytic processes, making it valuable in drug discovery and materials science .
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2.2ClH/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-20-11-9-19-10-12-20;;/h5-8,19H,9-13H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANKBPZWAFZGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BCl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The benzylation of piperazine using 4-(bromomethyl)phenylboronic acid pinacol ester is a critical step. This SN2 reaction typically employs polar aprotic solvents (e.g., DMF, acetonitrile) with inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to deprotonate piperazine, enhancing nucleophilicity.
Challenges and Optimizations
-
Competitive Side Reactions : Over-alkylation to form bis-benzylated piperazine is mitigated by using a slight excess of benzyl halide (1.1 eq).
-
Solvent Selection : DMF outperforms THF or toluene due to better solubility of intermediates.
Deprotection of tert-Butyl Carbamate-Protected Intermediates
Synthesis of Protected Precursors
A common intermediate, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate , is prepared via:
| Step | Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, THF, 0°C to RT, 2 h | 92% |
| Benzylation | 4-(bromomethyl)phenylboronate, DMF | 70% |
Acidic Deprotection to Free Piperazine
The Boc group is removed using HCl in dioxane or TMSOTf in CH₂Cl₂:
-
Conditions : Trimethylsilyl triflate (1.6 eq), CH₂Cl₂, 0°C to RT, 3 h.
-
Workup : Neutralization with NaHCO₃, extraction with EtOAc.
Formation of Dihydrochloride Salt
Salt Precipitation and Purification
The free base is treated with HCl gas or aqueous HCl in a solvent system (e.g., EtOAc, MeOH) to precipitate the dihydrochloride salt.
-
Dissolve free base in anhydrous EtOAc.
-
Bubble HCl gas until pH ≈ 1–2.
-
Filter precipitate, wash with cold EtOAc.
-
Dry under vacuum at 40°C.
Analytical Characterization
-
¹H NMR (D₂O): δ 1.25 (s, 12H, pinacol CH₃), 3.18–3.43 (m, 8H, piperazine), 4.12 (s, 2H, CH₂), 7.54 (d, J = 8.0 Hz, 2H, ArH), 7.96 (d, J = 8.0 Hz, 2H, ArH).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Alkylation | Fewer steps, higher atom economy | Risk of over-alkylation |
| Boc Deprotection | High purity intermediates | Requires acidic conditions |
| TMSOTf Deprotection | Mild conditions, no strong acids | Cost of TMSOTf reagent |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: The benzyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Methyl-substituted derivatives.
Substitution: Various N-alkyl or N-aryl piperazine derivatives.
Chemistry:
Catalysis: The boronate ester moiety is useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The piperazine ring is a common scaffold in pharmaceuticals, and the boronate ester can enhance the compound’s ability to interact with biological targets.
Diagnostics: Potential use in the development of diagnostic agents due to its unique chemical properties.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride depends on its application:
Catalysis: In Suzuki-Miyaura reactions, the boronate ester acts as a nucleophile, forming a bond with an electrophilic aryl halide in the presence of a palladium catalyst.
Biological Activity: The piperazine ring can interact with various biological targets, such as receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Boronic Ester Modifications
1-Methyl-4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine (CAS 883738-27-0)
- Structural Difference : A methyl group replaces one hydrogen on the piperazine nitrogen.
- Impact : Reduced basicity and altered solubility compared to the dihydrochloride form. Similarity score: 0.99 .
- Applications : Likely used in Suzuki couplings, though its neutral form may limit aqueous reactivity .
tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (Compound 28 in ) Structural Difference: Pyridine ring replaces benzene; tert-butyl carbamate protects the piperazine. The Boc group allows selective deprotection for further functionalization . Applications: Intermediate in synthesizing brain-penetrant trypanocidal inhibitors .
- Structural Difference : A prochelator with a boronic ester linked to a hydrazide scaffold instead of piperazine.
- Impact : Boronic ester acts as a peroxide-sensitive trigger, releasing a metal chelator. Demonstrates utility in oxidative stress-responsive drug delivery .
Piperazine Derivatives with Bioactive Substituents
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) () Structural Difference: Two 4-chloro-1,2-dithiol-3-one groups replace the benzyl-boronic ester.
1,4-Bis{4-[1-(4-Trifluoromethylbenzyl)guanidino]butyl}piperazine Tetrahydrochloride () Structural Difference: Guanidine and trifluoromethylbenzyl groups enhance metal-binding and lipophilicity. Impact: Designed for antimalarial or antiviral activity via metal ion chelation, contrasting with the target compound’s role in cross-coupling .
HBK Series Piperazine Derivatives () Structural Difference: Methoxyphenyl and substituted phenoxypropyl groups dominate. Impact: Optimized for CNS receptor targeting (e.g., dopamine D3), leveraging piperazine’s conformational flexibility. The absence of boronic esters limits their utility in catalytic applications .
Pharmacological and Physicochemical Properties
- Solubility: The dihydrochloride salt improves aqueous solubility (critical for in vivo studies) compared to neutral analogs like N,N-dimethyl-1-(3-boronophenyl)methanamine () .
- Stability : The pinacol boronic ester is stable under physiological conditions but reactive in cross-coupling conditions, whereas prochelators like BHAPI () degrade selectively under oxidative stress .
Biological Activity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride is a compound with significant potential in pharmaceutical applications due to its unique structural features. The incorporation of a boron-containing moiety enhances its reactivity and selectivity in various biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 385.43 g/mol. Its structure includes a piperazine ring linked to a benzyl group that is further substituted with a boron-containing dioxaborolane moiety. This configuration is crucial for its biological interactions.
This compound exhibits several mechanisms of action:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly in the context of neurological disorders. Its ability to cross the blood-brain barrier facilitates its action on central nervous system targets.
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways. Such inhibition can lead to altered cellular responses and has implications for cancer therapy.
- Bioconjugation : The unique structure allows for effective bioconjugation with biomolecules, enhancing targeted drug delivery systems and improving therapeutic efficacy.
Pharmacological Applications
The biological activity of this compound has been investigated in various contexts:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs aimed at treating neurological disorders due to its favorable pharmacokinetic properties.
- Cancer Therapy : Research indicates its potential as a kinase inhibitor for specific cancers. For instance, compounds with similar structures have demonstrated efficacy against mutant forms of receptor tyrosine kinases (e.g., KIT and PDGFRA), which are implicated in various malignancies .
- Material Science : Beyond pharmacology, the compound's reactivity makes it suitable for developing advanced materials that require specific chemical properties.
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of similar piperazine derivatives highlighted their ability to reduce oxidative stress and inflammation in neuronal cells. These findings suggest that this compound may exhibit comparable neuroprotective properties.
Case Study 2: Inhibition of Kinase Activity
In vitro assays demonstrated that compounds structurally related to this piperazine derivative inhibited the activity of CDK6 and other kinases involved in cell cycle regulation. The IC50 values for these interactions were reported in the nanomolar range, indicating high potency .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.43 g/mol |
| Mechanisms of Action | Neurotransmitter modulation; Kinase inhibition; Bioconjugation |
| Potential Applications | Neurological disorders; Cancer therapy; Material science |
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of this compound in anticancer therapies. The presence of the dioxaborolane moiety is particularly significant as boron-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: In vitro Cytotoxicity
A study evaluated the cytotoxic effects of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine dihydrochloride on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM when tested against breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 10.2 |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Its structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity.
Case Study: Antimicrobial Efficacy
In a comparative study against several bacterial strains, the compound demonstrated inhibitory activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 12 µg/mL |
| P. aeruginosa | 20 µg/mL |
Neuropharmacological Studies
The piperazine ring in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine are known for their ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
Research on similar piperazine derivatives has indicated neuroprotective effects in models of neurodegeneration. The compound's ability to cross the blood-brain barrier could be pivotal in developing treatments for conditions like Alzheimer's disease.
Drug Delivery Systems
The unique structural features of this compound make it suitable for use in drug delivery systems. The dioxaborolane group can facilitate the formation of stable complexes with various therapeutic agents.
Case Study: Formulation Studies
Studies have shown that incorporating this compound into lipid-based nanoparticles enhances the solubility and bioavailability of poorly soluble drugs.
Q & A
Basic: What synthetic strategies are effective for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into piperazine-containing scaffolds?
Methodological Answer:
The boronic ester group is typically introduced via Suzuki-Miyaura coupling or nucleophilic substitution. For example, intermediates like 4-bromobenzylpiperazine can react with pinacolborane under palladium catalysis to form the boronic ester. Alternatively, pre-synthesized boronic ester precursors (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride) can undergo alkylation with piperazine derivatives in polar aprotic solvents (e.g., DMF) using a base (e.g., K₂CO₃) at room temperature . Post-reaction, purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) ensures product isolation.
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Solvent | Time | Yield |
|---|---|---|---|---|
| Boronation | Pd(dppf)Cl₂, Pinacolborane | THF | 12h (reflux) | ~60% |
| Alkylation | K₂CO₃, Propargyl bromide | DMF | 6h (RT) | ~70% |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry and boronic ester integrity. For example, the dioxaborolan methyl protons resonate at δ ~1.3 ppm, while piperazine CH₂ groups appear as multiplet signals near δ ~2.5–3.5 ppm .
- HRMS : Electrospray ionization (ESI) in positive mode verifies molecular mass (e.g., [M+H]⁺ calculated for C₁₈H₂₈BCl₂N₂O₂: 409.15) .
- HPLC : Reverse-phase chromatography (e.g., C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>95%) .
Advanced: How can researchers address contradictions in spectroscopic data (e.g., unexpected NMR signals) during characterization?
Methodological Answer:
Unexpected signals may arise from residual solvents, diastereomers, or hydrolysis byproducts. To resolve:
- Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .
- Perform deuterium exchange experiments to identify labile protons (e.g., NH in piperazine).
- Cross-validate with HRMS to rule out impurities. For boronic ester stability, monitor reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent hydrolysis .
Advanced: What methodologies optimize the dihydrochloride salt formation while maintaining boronic ester integrity?
Methodological Answer:
- Counterion Exchange : Treat the free base with HCl (2 eq.) in anhydrous ethanol at 0°C to precipitate the dihydrochloride salt. Avoid aqueous HCl to minimize boronic ester hydrolysis .
- pH Control : Maintain pH < 2 during salt formation to ensure protonation of both piperazine nitrogens. Monitor via potentiometric titration .
- Purification : Wash the precipitate with cold ether to remove residual acid and dry under vacuum (40°C, 24h) .
Advanced: How does the presence of the dioxaborolan group influence the compound's reactivity in cross-coupling reactions?
Methodological Answer:
The boronic ester enables Suzuki-Miyaura coupling with aryl halides, but its reactivity depends on:
- Catalyst System : Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (3:1) at 80°C .
- Steric Effects : The tetramethyl groups hinder coupling with bulky substrates. Use microwave-assisted heating (120°C, 30 min) to accelerate sluggish reactions .
- Stability : Protect from moisture (use molecular sieves) to prevent hydrolysis to boronic acid, which may reduce coupling efficiency .
Example Coupling Protocol:
| Substrate | Catalyst | Solvent | Temp/Time | Yield |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(dppf)Cl₂ | THF/H₂O | 80°C, 12h | 65% |
Basic: What are the key considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep under argon at −20°C in amber vials to prevent boronic ester hydrolysis and photodegradation.
- Solvent Compatibility : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., MeOH) .
- Inert Atmosphere : Perform reactions in a glovebox or under N₂/Ar to exclude moisture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
